2-Amino-N-(4-butylphenyl)-5-chlorobenzamide
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Overview
Description
2-Amino-N-(4-butylphenyl)-5-chlorobenzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a butyl-substituted phenyl group, and a chlorobenzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-butylphenyl)-5-chlorobenzamide typically involves the reaction of 4-butylaniline with 5-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using recrystallization or column chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-butylphenyl)-5-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorobenzamide moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the chlorobenzamide moiety.
Substitution: Hydroxyl or alkoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-butylphenyl)-5-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(4-butylphenyl)benzamide
- 2-Amino-N-(4-butylphenyl)-3-chlorobenzamide
- 2-Amino-N-(4-butylphenyl)-4-chlorobenzamide
Uniqueness
2-Amino-N-(4-butylphenyl)-5-chlorobenzamide is unique due to the specific position of the chlorine atom on the benzamide ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, leading to distinct pharmacological profiles.
Properties
CAS No. |
823195-42-2 |
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Molecular Formula |
C17H19ClN2O |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
2-amino-N-(4-butylphenyl)-5-chlorobenzamide |
InChI |
InChI=1S/C17H19ClN2O/c1-2-3-4-12-5-8-14(9-6-12)20-17(21)15-11-13(18)7-10-16(15)19/h5-11H,2-4,19H2,1H3,(H,20,21) |
InChI Key |
LCQASAWKXBVRID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
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